Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-N-methyl-, hydrate
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Overview
Description
Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-N-methyl-, hydrate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core substituted with diethylamino and dimethoxy groups, along with a hydrazinecarboxamide moiety. The hydrate form indicates the presence of water molecules in its crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-N-methyl-, hydrate typically involves the condensation of appropriate hydrazides with aldehydes or ketones. One common method includes the reaction of diethylaminosalicyaldehyde with thiosemicarbazide in an ethanol-water mixture . The reaction conditions often require refluxing the mixture to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The purification process typically involves recrystallization from suitable solvents to obtain the hydrate form with high purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-N-methyl-, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazoline core to its corresponding dihydroquinazoline form.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.
Scientific Research Applications
Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-N-methyl-, hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-N-methyl-, hydrate involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA, causing structural changes that inhibit replication and transcription. Additionally, it may interact with specific enzymes, leading to the disruption of metabolic pathways essential for cell survival .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Diethylamino)-2-hydroxybenzyledene) hydrazinecarboamide: Similar in structure but with a hydroxybenzyledene group instead of the quinazoline core.
Hydrazine-1-carboxamide: A simpler compound with a hydrazinecarboxamide moiety but lacking the quinazoline and diethylamino groups.
Uniqueness
Hydrazinecarboxamide, 2-(2-(diethylamino)-6,7-dimethoxy-4-quinazolinyl)-N-methyl-, hydrate is unique due to its combination of a quinazoline core with diethylamino and dimethoxy substituents. This structure imparts specific chemical properties and biological activities that are not observed in simpler hydrazinecarboxamide derivatives.
Properties
CAS No. |
134749-40-9 |
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Molecular Formula |
C16H24N6O3 |
Molecular Weight |
348.40 g/mol |
IUPAC Name |
1-[[2-(diethylamino)-6,7-dimethoxyquinazolin-4-yl]amino]-3-methylurea |
InChI |
InChI=1S/C16H24N6O3/c1-6-22(7-2)15-18-11-9-13(25-5)12(24-4)8-10(11)14(19-15)20-21-16(23)17-3/h8-9H,6-7H2,1-5H3,(H2,17,21,23)(H,18,19,20) |
InChI Key |
HFPAINUPIKHKDI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=CC(=C(C=C2C(=N1)NNC(=O)NC)OC)OC |
Origin of Product |
United States |
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